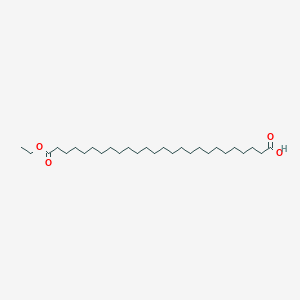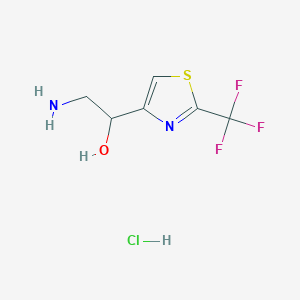
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 2-bromo-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol with ammonia under controlled conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more cost-effective and suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the thiazole ring or the trifluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
科学的研究の応用
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(trifluoromethyl)thiazole
- 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone
- 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanol
Uniqueness
The presence of both the amino and hydroxyl groups in 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride makes it unique compared to other similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.
特性
分子式 |
C6H8ClF3N2OS |
|---|---|
分子量 |
248.65 g/mol |
IUPAC名 |
2-amino-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H7F3N2OS.ClH/c7-6(8,9)5-11-3(2-13-5)4(12)1-10;/h2,4,12H,1,10H2;1H |
InChIキー |
YJBIAZKJYLLKFD-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)C(F)(F)F)C(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


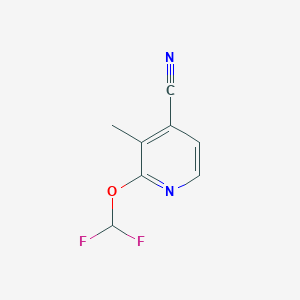
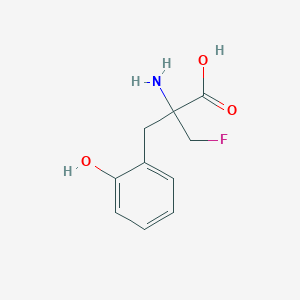

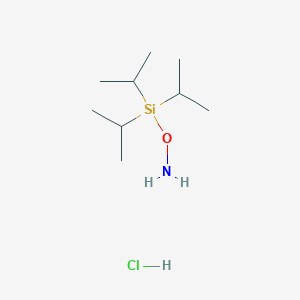

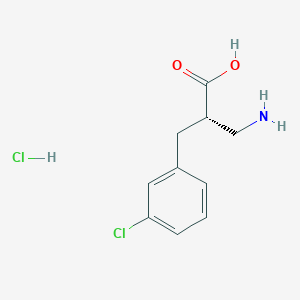

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)


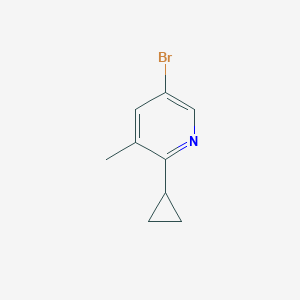
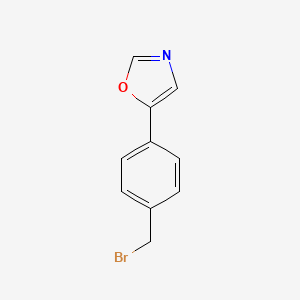
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
